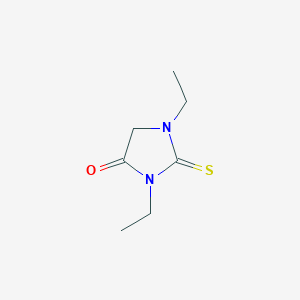

1,3-Diethyl-2-thioxo-4-imidazolidinone

Description

Structure

3D Structure

Properties

CAS No. |

10574-67-1 |

|---|---|

Molecular Formula |

C7H12N2OS |

Molecular Weight |

172.25 g/mol |

IUPAC Name |

1,3-diethyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C7H12N2OS/c1-3-8-5-6(10)9(4-2)7(8)11/h3-5H2,1-2H3 |

InChI Key |

ZMKPQZCXJZTYHK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(=O)N(C1=S)CC |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Diethyl 2 Thioxo 4 Imidazolidinone and Its Analogs

Classical Synthetic Routes to the Imidazolidinone Core

Traditional methods for constructing the 2-thioxo-4-imidazolidinone scaffold have long relied on foundational organic reactions. These established routes, primarily condensation and cyclization reactions, have been instrumental in the development of this class of compounds.

Condensation Reactions Utilizing Diamine and Carbonyl/Thiocarbonyl Precursors

One of the most fundamental approaches to synthesizing the imidazolidinone ring involves the condensation of a diamine derivative with a suitable carbonyl or thiocarbonyl precursor. In the context of 1,3-Diethyl-2-thioxo-4-imidazolidinone, this would typically involve the reaction of N,N'-diethylthiourea with a molecule containing a two-carbon electrophilic unit, such as an α-haloester or α-haloacetyl halide. orgsyn.orgpsu.edu For instance, the reaction of N,N'-diethylthiourea with ethyl chloroacetate (B1199739) represents a direct and classical method for forming the desired heterocyclic system. orgsyn.org This reaction proceeds through an initial S-alkylation of the thiourea (B124793), followed by an intramolecular cyclization to yield the 2-imino-thiazolidin-4-one, which can then rearrange to the more stable 2-thioxo-4-imidazolidinone.

A representative reaction is the condensation of a substituted thiourea with an α-haloester, a method that has been widely applied for the synthesis of various thiohydantoin derivatives. ucl.ac.be

Table 1: Examples of Condensation Reactions for Thiohydantoin Synthesis

| Thiourea Derivative | Carbonyl/Thiocarbonyl Precursor | Product | Reference |

|---|---|---|---|

| Phenylthiourea | Phenylglyoxal | 1,5-Diphenyl-2-thioxoimidazolidin-4-one | ucl.ac.be |

Cyclization Approaches from Open-Chain Urea and Thiourea Derivatives

Another well-established route involves the cyclization of pre-formed open-chain thiourea derivatives. researchgate.netjournalijar.com This method typically involves a two-step process where a substituted thiourea is first acylated with a haloacetyl group, followed by a base-mediated intramolecular cyclization. For the synthesis of this compound, this would entail the reaction of N,N'-diethylthiourea with chloroacetyl chloride to form an intermediate N-(chloroacetyl)-N,N'-diethylthiourea. Subsequent treatment with a base, such as sodium acetate (B1210297) in ethanol (B145695), induces cyclization to furnish the target imidazolidinone. researchgate.net This approach offers versatility as the substituents on the nitrogen atoms are incorporated from the starting thiourea.

The cyclization of 1-(arylidene)amino-3-(chloroacetyl)thioureas in the presence of fused sodium acetate in ethanol is a documented example of this type of reaction. researchgate.netjournalijar.com

Modern and Sustainable Synthetic Strategies for this compound Derivatives

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methodologies. This has led to the emergence of catalytic, one-pot, and green chemistry-based approaches for the synthesis of this compound and its analogs.

Catalytic Synthesis: Metal and Organocatalysis Approaches

Catalytic methods offer significant advantages in terms of reaction rates, yields, and selectivity. While specific catalytic syntheses for this compound are not extensively documented, related imidazolidinone structures have been successfully synthesized using both metal and organocatalysts. For instance, chiral imidazolidinones have been employed as organocatalysts in various stereoselective transformations, highlighting the importance of this structural motif in catalysis. uni-muenchen.debeilstein-journals.orgresearchgate.net The synthesis of the catalyst itself often involves the cyclization of amino acid derivatives. The principles of organocatalysis, particularly enamine activation through imidazolidine-4-thiones, have been explored, suggesting a potential avenue for novel synthetic routes. nih.gov

Table 2: Examples of Catalysts Used in Imidazolidinone Synthesis and Reactions

| Catalyst Type | Reaction | Product Type | Reference |

|---|---|---|---|

| Chiral Pyrrolidines | Asymmetric domino amine-conjugate/aldol (B89426) reaction | 1,2-Dihydroquinoline derivatives | lookchem.com |

| Chiral Phosphorus Acids | Asymmetric transfer hydrogenation | Chiral quinolines | beilstein-journals.org |

One-Pot and Multicomponent Reactions for Enhanced Efficiency

One-pot and multicomponent reactions (MCRs) have gained prominence for their ability to construct complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and improving efficiency. researchgate.netjchemrev.comjchemrev.com The synthesis of hydantoins and thiohydantoins via three-component reactions has been reported, often utilizing deep eutectic solvents. researchgate.netdntb.gov.ua A plausible one-pot synthesis of this compound could involve the reaction of ethylamine, an isothiocyanate precursor, and an α-haloester in a single reaction vessel. For example, a one-pot, three-component sequential synthesis of 1,3-disubstituted 5-arylhydantoins has been developed, which could be adapted for thiohydantoin synthesis. organic-chemistry.org

Microwave-assisted synthesis has also been effectively employed for the rapid and efficient one-pot synthesis of hydantoin (B18101) and thiohydantoin derivatives. youngin.commdpi.com

Green Chemistry Principles and Solvents in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing hazardous substances and maximizing efficiency. ijrpr.comnih.gov The use of sustainable solvents is a key aspect of this approach. While many classical syntheses of thiohydantoins employ traditional organic solvents, there is a growing interest in alternatives such as water, deep eutectic solvents (DESs), and other bio-based solvents. researchgate.netnih.govrsc.org For example, the synthesis of dihydropyrimidinethiones has been successfully carried out using a deep eutectic solvent composed of choline (B1196258) chloride and ammonium (B1175870) thiocyanate, which acts as a catalyst, solvent, and reagent. researchgate.net Such methodologies offer a promising green alternative for the synthesis of this compound.

The development of solvent-free reaction conditions and the use of recyclable catalysts are also central to green synthetic strategies for imidazolidinone derivatives. ekb.eg

Table 3: Green Solvents and Conditions in Heterocyclic Synthesis

| Green Approach | Solvent/Condition | Target Heterocycle | Reference |

|---|---|---|---|

| Deep Eutectic Solvent | Choline chloride/Ammonium thiocyanate | Dihydropyrimidinethiones | researchgate.net |

| Aqueous Biphasic Catalysis | Water | Various | rsc.org |

Optimization of Reaction Conditions and Yields in this compound Production

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. These parameters can significantly influence the reaction rate, yield, and purity of the final product. Key factors that are typically manipulated to achieve optimal outcomes include temperature, pressure, and the nature and loading of the catalyst. While specific detailed studies optimizing the synthesis of the 1,3-diethyl derivative are not extensively documented in publicly available literature, general principles for the synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones can be applied. These reactions often involve the cyclization of a precursor, such as a 1,3-diethylthiourea derivative, with a suitable C2-synthon.

Influence of Temperature, Pressure, and Catalyst Loading

The synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones, which includes the diethyl derivative, can be achieved through the reaction of a substituted thiourea with an α-haloacyl halide or a related derivative. The reaction conditions for such cyclizations are crucial for maximizing the yield and minimizing side products.

Temperature: The reaction temperature is a critical parameter. Generally, an increase in temperature can lead to a higher reaction rate. However, excessively high temperatures might promote the formation of undesired byproducts or lead to the decomposition of reactants or the product. For the cyclization step, heating is often required, and the optimal temperature is typically determined empirically for each specific set of reactants. For instance, in related syntheses of 1,3-disubstituted 2-thioxo-imidazolidin-4-ones, reactions are often conducted under reflux in a suitable solvent like ethanol. researchgate.netxjournals.com

Pressure: Most laboratory-scale syntheses of 2-thioxo-4-imidazolidinone derivatives are conducted at atmospheric pressure. The use of elevated pressure is not commonly reported for this type of reaction unless volatile reagents are used at temperatures above their boiling points.

Catalyst Loading: The cyclization reaction is often facilitated by a base, which acts as a catalyst by deprotonating a nitrogen atom of the thiourea, thereby increasing its nucleophilicity. The choice of base and its concentration (loading) can have a significant impact on the reaction outcome. Common bases used include sodium acetate, triethylamine, or piperidine (B6355638). researchgate.net The optimal catalyst loading is a balance between achieving a reasonable reaction rate and avoiding potential side reactions or purification difficulties associated with excess catalyst.

| Entry | Temperature (°C) | Catalyst (Base) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 25 | Triethylamine | 50 | 24 | Low |

| 2 | 50 | Triethylamine | 50 | 12 | Moderate |

| 3 | 78 (Reflux) | Triethylamine | 50 | 6 | High |

| 4 | 78 (Reflux) | Sodium Acetate | 100 | 8 | High |

| 5 | 78 (Reflux) | Triethylamine | 25 | 10 | Moderate |

| 6 | 78 (Reflux) | Triethylamine | 100 | 6 | High (with impurities) |

Stereoselective and Enantioselective Synthesis (if applicable to specific analogs)

While this compound itself is achiral, the introduction of a substituent at the 5-position of the imidazolidinone ring creates a stereocenter. The stereoselective synthesis of such chiral analogs is of great interest, as the biological activity of stereoisomers can differ significantly. Methodologies to achieve stereoselectivity include the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

For analogs of 2-thioxo-4-imidazolidinone, stereoselective synthesis has been explored. For example, the synthesis of chiral 2,3-disubstituted piperidines and C1-substituted tetrahydroisoquinolines has been achieved with high enantioselectivity using a copper-catalyzed asymmetric aminoboration of hydroxylamine (B1172632) esters. nih.gov While this specific methodology is not directly applied to 2-thioxo-4-imidazolidinones, it highlights a strategy that could potentially be adapted.

Another approach involves the use of chiral auxiliaries. An (R)-4-phenyl-1,3-oxazolidine-2-thione has been utilized as a chiral auxiliary to mediate asymmetric aldol reactions for the synthesis of 2,3-disubstituted oxetanes. illinoisstate.edu This principle of attaching a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction is a cornerstone of asymmetric synthesis and could be applicable to the synthesis of 5-substituted-2-thioxo-4-imidazolidinone analogs.

The development of stereoselective syntheses for 5-substituted-2-thioxoimidazolidin-4-ones would likely involve the reaction of a chiral building block or the use of a chiral catalyst in a key bond-forming step. For instance, a Knoevenagel-type condensation of a 2-thioxo-4-imidazolidinone with an aldehyde can lead to a 5-ylidene derivative, which could then be a substrate for stereoselective reduction. nih.gov

The following table outlines some general approaches to stereoselective synthesis that could be conceptually applied to analogs of this compound.

| Approach | Description | Potential Application to 2-Thioxo-4-imidazolidinone Analogs | Key Challenge |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. | Attachment of a chiral auxiliary to the N1 or N3 position to control the stereoselective introduction of a substituent at C5. | Efficient attachment and removal of the auxiliary without racemization. |

| Chiral Catalyst | A chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. | Use of a chiral Lewis acid or organocatalyst to catalyze the stereoselective addition of a nucleophile to a 5-ylidene-2-thioxo-4-imidazolidinone. | Development of a catalyst that provides high enantioselectivity for the specific substrate. |

| Chiral Substrate | Starting with a molecule that already contains the desired stereochemistry. | Synthesis from a chiral amino acid derivative, where the stereocenter is incorporated from the start. | Availability of the appropriately substituted chiral starting material. |

Chemical Reactivity, Transformation Pathways, and Derivatization Strategies of 1,3 Diethyl 2 Thioxo 4 Imidazolidinone

Fundamental Reactivity Patterns of the 2-Thioxo-4-imidazolidinone Moiety

The chemical behavior of 1,3-diethyl-2-thioxo-4-imidazolidinone is dictated by the electronic properties of its constituent atoms and functional groups. The presence of both amide and thioamide functionalities within a cyclic structure creates distinct regions of high and low electron density, predisposing the molecule to various types of chemical reactions.

The distribution of electrons in the this compound ring defines its reactive centers. The molecule features several potential nucleophilic and electrophilic sites, which allows for a wide range of chemical transformations.

Nucleophilic Centers : The primary nucleophilic sites are the heteroatoms possessing lone pairs of electrons. The sulfur atom of the thiocarbonyl group (C=S) is a prominent soft nucleophile. The oxygen atom of the carbonyl group (C=O) also exhibits nucleophilic character, although it is less reactive in this regard than the sulfur atom. The two nitrogen atoms, being part of amide and thioamide linkages, have reduced nucleophilicity compared to amines, but can still participate in certain reactions.

Electrophilic Centers : The polarization of the carbonyl and thiocarbonyl bonds results in electron-deficient carbon atoms that serve as electrophilic sites. The carbonyl carbon (C4) is a hard electrophilic center and is susceptible to attack by hard nucleophiles. The thiocarbonyl carbon (C2) is a softer electrophilic center and is preferentially attacked by soft nucleophiles. These sites are the primary targets for nucleophilic addition and substitution reactions.

| Site | Atom(s) | Character | Typical Reactivity |

|---|---|---|---|

| Thiocarbonyl Carbon | C2 | Electrophilic (Soft) | Attack by soft nucleophiles |

| Carbonyl Carbon | C4 | Electrophilic (Hard) | Attack by hard nucleophiles (e.g., hydrolysis) |

| Thioxo Sulfur | S | Nucleophilic (Soft) | Alkylation, Oxidation |

| Carbonyl Oxygen | O | Nucleophilic (Hard) | Protonation, Coordination to Lewis acids |

The formation and cleavage of the imidazolidinone ring are fundamental processes in the chemistry of this compound class.

Ring-Closure Synthesis : The synthesis of 1,3-disubstituted-2-thioxo-4-imidazolidinones typically proceeds via a cyclization reaction. researchgate.netjournalijar.comnih.govnih.gov A common pathway involves the reaction of a 1,3-disubstituted thiourea (B124793) with an α-haloacetylating agent, such as ethyl chloroacetate (B1199739), in the presence of a base. nih.gov For this compound, the mechanism involves the initial formation of an S- or N-acylated intermediate from 1,3-diethylthiourea, followed by an intramolecular nucleophilic substitution. The nitrogen atom attacks the electrophilic carbon bearing the halogen, displacing it and forming the five-membered ring. researchgate.net

Ring-Opening Reactions : The imidazolidinone ring can be opened under hydrolytic conditions. jchemrev.comjchemrev.com Base-catalyzed hydrolysis, for instance, typically initiates with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon (C4). jchemrev.com This step forms a tetrahedral intermediate which subsequently undergoes ring fission by cleavage of the C4-N3 bond. Protonation of the resulting intermediate yields the corresponding N,N'-diethyl-N-(carboxymethyl)thiourea. Studies on related 2-thiohydantoins have shown that this ring-opening is a critical pathway in their degradation. jchemrev.comjchemrev.com Acid-catalyzed hydrolysis can also occur, often initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the C4 carbon. cdnsciencepub.com

The 2-thioxo-4-imidazolidinone moiety can exhibit thione-thiol tautomerism, an equilibrium between the thiocarbonyl (thione) form and a sulfur-protonated (thiol) form. jocpr.comias.ac.innih.gov This equilibrium is analogous to the more common keto-enol tautomerism.

[ Thione Form ] ⇌ [ Thiol Form ]

For the parent 2-thioxo-4-imidazolidinone, the thiol tautomer is 2-mercapto-1H-imidazol-4(5H)-one. In the case of this compound, the corresponding thiol tautomer would be 1,3-diethyl-2-mercapto-1H-imidazol-4(5H)-one. Quantum chemical calculations and spectroscopic studies on related thione-containing heterocycles have consistently shown that the thione form is thermodynamically more stable and is the predominant species in the gas phase and in neutral solutions. jocpr.comnih.gov However, the thiol tautomer, though present in small concentrations, is crucial as it is often the reactive species in derivatization reactions at the sulfur atom, particularly under basic conditions where the deprotonated thiolate is formed. ekb.eg

Functionalization and Derivatization at the Nitrogen and Sulfur Atoms

The presence of reactive nitrogen and sulfur atoms allows for extensive functionalization of the 2-thioxo-4-imidazolidinone core. However, in this compound, the nitrogen atoms are already substituted, making the sulfur atom the primary site for further derivatization.

While the tertiary amide nitrogens are generally unreactive, the sulfur atom of the thioxo group is a prime target for alkylation and acylation. These reactions proceed via the nucleophilic sulfur of the thiol tautomer or the corresponding thiolate anion.

S-Alkylation : The reaction of 2-thioxo-4-imidazolidinones with alkylating agents, such as alkyl halides (e.g., methyl iodide), is a well-established method for introducing substituents at the sulfur atom. uobaghdad.edu.iqmdpi.com The reaction is typically carried out in the presence of a base to facilitate the formation of the highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic alkylating agent in an SN2 reaction to yield a 2-(alkylthio)-1H-imidazol-4(5H)-one derivative. This transformation is highly efficient and widely used to modify the properties of the parent molecule.

| Starting Material | Alkylating Agent | Base/Solvent | Product |

|---|---|---|---|

| 2-Thioxoimidazolidin-4-one derivative | Methyl Iodide (CH₃I) | NaH / DMF | 2-(Methylthio)imidazol-4-one derivative |

| 2-Thioxoimidazolidin-4-one derivative | Ethyl Chloroacetate (ClCH₂COOEt) | K₂CO₃ / Acetone | 2-((Ethoxycarbonyl)methylthio)imidazol-4-one derivative |

| 2-Thioxoimidazolidin-4-one derivative | Chloroacetone (ClCH₂COCH₃) | NaOEt / EtOH | 2-((2-Oxopropyl)thio)imidazol-4-one derivative |

Note: This table presents generalized reactions based on literature for the 2-thioxoimidazolidin-4-one scaffold. nih.gov

S-Acylation : Similarly, acylation can be achieved by reacting the molecule with acylating agents like acyl chlorides or anhydrides under basic conditions. This leads to the formation of a thioester linkage at the C2 position.

The thioxo group is susceptible to various transformations, most notably oxidation and desulfurization, which allow for its conversion into other functional groups.

Desulfurization : The conversion of the thiocarbonyl group (C=S) to a carbonyl group (C=O) is a key transformation that converts a 2-thioxo-4-imidazolidinone into its corresponding imidazolidine-2,4-dione (hydantoin) analog. This oxidative desulfurization can be accomplished using various oxidizing agents. ucl.ac.benih.gov Reagents such as hydrogen peroxide in an acetic acid/DMF mixture have been successfully employed for this purpose. ucl.ac.be Other potent oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are also effective, as demonstrated in the desulfurization of related 2-thiouracil (B1096) systems. nih.gov This reaction significantly alters the electronic and steric properties of the heterocyclic ring.

Oxidation : Under controlled conditions, the sulfur atom can be oxidized without complete removal. Mild oxidation can lead to the formation of sulfines (S-oxides), while stronger oxidation can yield sulfonic acid derivatives, although these transformations are less common than complete desulfurization.

| Transformation | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Desulfurization | Hydrogen Peroxide (H₂O₂) / Acetic Acid-DMF | Imidazolidine-2,4-dione | ucl.ac.be |

| Desulfurization | m-Chloroperbenzoic acid (m-CPBA) | Imidazolidine-2,4-dione analog | nih.gov |

| General Desulfurization | Raney Nickel | (Ring cleavage or reduction may occur) | organic-chemistry.org |

Carbon-Based Modifications and Structural Diversification of this compound

The scaffold of this compound, also known as 1,3-diethyl-2-thiohydantoin, offers significant opportunities for structural modification, primarily centered around the C-5 position. The methylene (B1212753) group at this position is activated by the adjacent carbonyl and thiocarbonyl groups, rendering it nucleophilic and amenable to a variety of carbon-carbon bond-forming reactions. This reactivity is the cornerstone for the structural diversification of this heterocyclic core, enabling the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Substitutions at the C-5 Position and Adjacent Carbons

The primary route for the functionalization of the this compound ring is through reactions involving the active methylene group at the C-5 position. jchemrev.comjchemrev.com This position serves as a nucleophilic center, readily participating in condensation reactions with electrophilic partners, most notably aldehydes and ketones. jchemrev.comresearchgate.net

Knoevenagel Condensation: A prominent reaction for C-5 substitution is the Knoevenagel condensation, which involves the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.orgnih.gov This reaction proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration, to yield a 5-alkylidene or 5-arylidene derivative. wikipedia.org This transformation is highly efficient for introducing a diverse range of substituents at the C-5 position, thereby creating α,β-unsaturated systems.

The general scheme for the Knoevenagel condensation is depicted below:

This compound + R-CHO → 5-(R-ylidene)-1,3-diethyl-2-thioxo-4-imidazolidinone + H₂O

The resulting 5-ylidene derivatives are valuable intermediates themselves. The exocyclic double bond is an electrophilic Michael acceptor, susceptible to conjugate addition by various nucleophiles. This allows for further functionalization adjacent to the C-5 position.

Michael Addition: The 5-arylidene derivatives of this compound can undergo Michael or conjugate addition with a variety of soft nucleophiles, such as thiols, amines, and carbanions. byjus.comsci-hub.se This reaction is a powerful tool for creating a new stereocenter and for the introduction of further complexity into the molecule. The addition of a nucleophile to the β-carbon of the α,β-unsaturated system leads to the formation of a new C-C or C-heteroatom bond.

The following interactive table provides representative examples of aldehydes that can be used in Knoevenagel condensation with this compound, based on the known reactivity of related thiohydantoin and thiobarbituric acid systems. nih.govresearchgate.net

| Aldehyde (R-CHO) | Expected Product (5-(R-ylidene)-1,3-diethyl-2-thioxo-4-imidazolidinone) |

| Benzaldehyde | 5-Benzylidene-1,3-diethyl-2-thioxo-4-imidazolidinone |

| 4-Methoxybenzaldehyde | 1,3-Diethyl-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone |

| 2-Chlorobenzaldehyde | 5-(2-Chlorobenzylidene)-1,3-diethyl-2-thioxo-4-imidazolidinone |

| 4-Nitrobenzaldehyde | 1,3-Diethyl-5-(4-nitrobenzylidene)-2-thioxo-4-imidazolidinone |

| Cinnamaldehyde | 1,3-Diethyl-5-(3-phenylallylidene)-2-thioxo-4-imidazolidinone |

| Furan-2-carbaldehyde | 1,3-Diethyl-5-(furan-2-ylmethylene)-2-thioxo-4-imidazolidinone |

Stereoselective Transformations and Chiral Induction

While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented, its structural similarity to well-established chiral auxiliaries, such as Evans' oxazolidinones and thiazolidinethiones, strongly suggests its potential in stereoselective synthesis. wikipedia.orgscielo.org.mx Chiral auxiliaries are temporarily incorporated into a molecule to direct a chemical reaction to favor the formation of one stereoisomer over another. wikipedia.org

Potential as a Chiral Auxiliary: The rigid, planar structure of the thiohydantoin ring, combined with the potential for introducing chiral substituents on the ethyl groups at the N-1 and N-3 positions, could provide a chiral environment to influence the stereochemical outcome of reactions at the C-5 position. For instance, in an alkylation reaction, the enolate of an N-acyl derivative of this compound could be formed. The approach of an electrophile would then be sterically hindered on one face of the enolate by the chiral auxiliary, leading to a diastereoselective alkylation. uwo.canih.gov

Similarly, in aldol (B89426) reactions, the formation of a titanium or boron enolate of an N-acyl-1,3-diethyl-2-thiohydantoin could lead to a highly organized, chelated transition state. scispace.comyoutube.comnih.gov The chiral environment provided by the auxiliary would then direct the approach of an aldehyde, resulting in the formation of one diastereomer of the aldol adduct in preference to the other. scielo.org.mxnih.gov The stereochemical outcome would be dictated by the conformation of the six-membered ring transition state, where bulky groups preferentially occupy equatorial positions to minimize steric strain. youtube.com

The following table outlines the potential stereoselective reactions where this compound could act as a chiral auxiliary, based on analogous systems.

| Reaction Type | Reagents | Expected Outcome |

| Diastereoselective Alkylation | 1. Base (e.g., LDA, NaHMDS)2. Electrophile (R-X) | Formation of a new stereocenter at C-5 with high diastereoselectivity. |

| Diastereoselective Aldol Reaction | 1. Lewis Acid (e.g., TiCl₄, Bu₂BOTf) + Base (e.g., DIPEA)2. Aldehyde (R'-CHO) | Formation of two new contiguous stereocenters with predictable relative stereochemistry (syn or anti). |

| Diastereoselective Michael Addition | Michael Acceptor (e.g., α,β-unsaturated ester) | Creation of two new stereocenters with high diastereomeric excess. |

Elucidation of Reaction Mechanisms Involving this compound

The reactivity of this compound is governed by established mechanistic principles of organic chemistry. The key transformations at the C-5 position, namely Knoevenagel condensation and subsequent Michael addition, proceed through well-understood pathways.

Mechanism of Knoevenagel Condensation: The Knoevenagel condensation is initiated by the deprotonation of the active methylene group at C-5 by a mild base, forming a resonance-stabilized enolate. amazonaws.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated to yield an aldol-type adduct. Under the reaction conditions, this adduct readily undergoes base-catalyzed dehydration to afford the thermodynamically stable 5-ylidene product. wikipedia.org

Mechanism of Michael Addition: The 5-ylidene derivatives of this compound are excellent Michael acceptors. The Michael addition mechanism involves the conjugate (1,4-) addition of a nucleophile to the α,β-unsaturated system. byjus.comyoutube.comyoutube.com The nucleophile attacks the β-carbon of the exocyclic double bond, leading to the formation of a resonance-stabilized enolate intermediate where the negative charge is delocalized over the oxygen and sulfur atoms of the thiohydantoin ring. byjus.comyoutube.com Subsequent protonation of this enolate, typically by a protic solvent or during aqueous workup, yields the final Michael adduct. byjus.com For base-catalyzed thiol-Michael additions, an alternative mechanism involves the initial conjugate addition of the base to generate a carbanion, which then deprotonates the thiol to form a more potent thiolate nucleophile that carries on the reaction. sci-hub.se

A proposed mechanism for the formation of 5-arylidene thiohydantoins can also proceed through a sequential sulfonylation/desulfination pathway. nih.gov In this process, after initial sulfonylation, the acidity of the C-5 proton is enhanced, facilitating deprotonation and subsequent reaction with another molecule of the sulfonyl chloride. This is followed by the elimination of phenylsulfinic acid to yield the 5-arylidene product. nih.gov

Theoretical and Computational Investigations on 1,3 Diethyl 2 Thioxo 4 Imidazolidinone

Electronic Structure and Molecular Orbital Analysis of 1,3-Diethyl-2-thioxo-4-imidazolidinone

The electronic structure of a molecule is fundamental to its chemical character. Analyses such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps provide critical insights into reactivity and intermolecular interactions. Density Functional Theory (DFT) calculations are a primary tool for elucidating these properties. research-nexus.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations. researchgate.net

For derivatives of 2-thioxoimidazolidin-4-one, DFT calculations have been used to determine these energy levels and predict reactivity. research-nexus.netresearchgate.net While exact values for this compound require a specific calculation, data from structurally similar compounds provide a strong indication of the expected electronic profile. For example, studies on related 3-alkyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-ones show HOMO energies in the range of -5.2 to -5.3 eV and LUMO energies around -1.3 eV. researchgate.net The resulting energy gap helps in comparing the relative stability and reactivity of different derivatives. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analogous Compound 2a (R=Me) | -5.277 | -1.281 | 3.996 |

| Analogous Compound 2b (R=Bu) | -5.252 | -1.265 | 3.987 |

| Analogous Compound 2c (R=i-Bu) | -5.279 | -1.321 | 3.957 |

Table 1: Representative Frontier Molecular Orbital energies for analogous 3-alkyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one compounds, calculated at the B3LYP/6-311G(d,p) level. Data sourced from computational studies on similar structures. researchgate.net

From these quantum chemical parameters, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. nih.gov They illustrate the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate areas with a high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, signify electron-deficient areas susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen (C4=O) and the thione sulfur (C2=S) atoms due to the high electronegativity of these atoms. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. The regions around the hydrogen atoms of the ethyl groups would exhibit positive potential. Such maps are instrumental in understanding non-covalent interactions and predicting sites of reaction. research-nexus.netcolab.ws

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of a molecule are crucial determinants of its physical and biological properties. For a flexible molecule like this compound, both conformational analysis and the study of tautomerism are essential.

The presence of two ethyl groups on the nitrogen atoms introduces conformational flexibility. The rotation around the N-C and C-C single bonds of these ethyl groups can lead to various spatial arrangements (conformers). Computational methods, such as DFT, are employed to identify the most stable conformers by calculating their relative energies. osti.gov For N,N'-diethyl substituted heterocycles, calculations can reveal the existence of stable conformer pairs, such as gauche and cis forms, and determine which is energetically favored. nih.govresearchgate.net

Tautomerism is a form of isomerism involving the migration of a proton and the shifting of a double bond. chemistwizards.com The 2-thioxo-4-imidazolidinone core can theoretically exhibit two types of tautomerism: keto-enol tautomerism involving the C4=O group and thione-thiol tautomerism involving the C2=S group. researchgate.net

Keto-enol tautomerism: -(C=O)-CH- ⇌ -(C(OH))=C-

Thione-thiol tautomerism: -(N)-(C=S)-(N)- ⇌ -(N)=C(SH)-(N)-

However, in this compound, the nitrogen atoms are fully substituted with ethyl groups, meaning there are no labile N-H protons available to participate in the most common tautomeric shifts within the ring. Theoretical studies on the parent 2-thioxoimidazolidin-4-one (which has N-H protons) show a competition between keto/enol and thione/thiol forms, with the energy barrier for the thione/thiol transformation being lower than for the keto/enol one. researchgate.net While direct proton-transfer tautomerism is blocked in the N,N'-diethyl derivative, the study of these fundamental pathways in the parent molecule provides insight into the electronic preferences of the heterocyclic system. The relative stability of these forms can be influenced by solvent effects, with polar solvents often favoring more polar tautomers. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are indispensable for predicting and interpreting spectroscopic data. By computing properties such as vibrational frequencies, rotational constants, and NMR chemical shifts, these theoretical methods provide a powerful complement to experimental spectroscopy. researchgate.net

State-of-the-art quantum-chemical methods can accurately determine spectroscopic parameters. scispace.com For rotational spectroscopy, equilibrium rotational constants (A_e, B_e, C_e) are calculated from the optimized molecular geometry. researchgate.net To achieve high accuracy and allow for direct comparison with experimental ground-state rotational constants (A_0, B_0, C_0), vibrational corrections must be computed, which often requires anharmonic force field calculations. researchgate.net

Similarly, theoretical calculations can predict infrared (IR) spectra by computing the vibrational frequencies and their corresponding intensities. For this compound, calculations would predict characteristic vibrational modes, such as the C=O and C=S stretching frequencies, which are key identifiers in experimental IR spectra. These theoretical predictions are vital for assigning spectral features and confirming the molecular structure. researchgate.net

NMR Chemical Shift Predictions (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov The prediction process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus. The electronegative nitrogen, oxygen, and sulfur atoms significantly affect the shielding of nearby carbon and hydrogen atoms. The predicted values for the key nuclei in the structure are detailed below.

¹H NMR Predictions: The proton signals are expected in distinct regions. The methylene (B1212753) protons of the ethyl groups directly attached to the nitrogen atoms (-N-CH₂-CH₃) are predicted to be downfield from the terminal methyl protons (-N-CH₂-CH₃) due to the proximity of the electronegative nitrogen. The methylene protons within the imidazolidinone ring (-CO-CH₂-N-) are also expected to have a characteristic shift.

¹³C NMR Predictions: The carbon spectrum is expected to show distinct signals for the carbonyl (C=O), thiocarbonyl (C=S), ring methylene, and the two carbons of the ethyl groups. The C=S carbon typically resonates significantly downfield, while the C=O carbon also appears at a high chemical shift.

Table 1: Predicted NMR Chemical Shifts for this compound Note: These are theoretical values based on computational models and typical ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl (-CH₃) | 1.1 - 1.3 | 12 - 15 |

| Ethyl (-CH₂) | 3.5 - 3.8 | 38 - 42 |

| Ring Methylene (C5-H₂) | 3.9 - 4.1 | 45 - 50 |

| Carbonyl (C4=O) | N/A | 170 - 175 |

| Thiocarbonyl (C2=S) | N/A | 180 - 185 |

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. arxiv.org Quantum chemical calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. cardiff.ac.ukosti.gov By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculations also provide information on the intensity of IR absorption and Raman scattering for each vibrational mode. researchgate.net

For this compound, the key vibrational modes include the stretching of the carbonyl (C=O) and thiocarbonyl (C=S) groups, which are expected to produce strong and characteristic bands in the IR spectrum. Other significant vibrations include the C-N stretching, C-H stretching of the ethyl and methylene groups, and various bending and ring deformation modes.

Table 2: Predicted Key Vibrational Frequencies for this compound Note: These are unscaled theoretical frequencies. Calculated values are often systematically higher than experimental ones and may be scaled for better comparison.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium-Strong |

| C=O Stretch (Carbonyl) | 1700 - 1750 | Strong (IR) |

| C-N Stretch | 1350 - 1450 | Medium-Strong |

| C=S Stretch (Thiocarbonyl) | 1050 - 1250 | Medium-Strong |

| Ring Deformation | 600 - 900 | Medium-Weak |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. zsmu.edu.ua By mapping the potential energy surface, researchers can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. Calculating the energy difference between reactants and transition states yields the activation energy, which is crucial for understanding reaction kinetics.

For this compound, several reaction types could be modeled:

Reactions at the C5 Methylene Group: This position is adjacent to both a carbonyl and a nitrogen atom, making it susceptible to deprotonation and subsequent reactions like aldol-type condensations. Computational models can predict the acidity of these protons and the stability of the resulting carbanion. nih.gov

Nucleophilic Attack: The carbonyl carbon (C4) and, to a lesser extent, the thiocarbonyl carbon (C2) are electrophilic centers. Theoretical studies can model the pathways of nucleophilic addition to these sites, identifying the transition states and determining the relative reactivity of the two groups.

Ring-Opening Reactions: Under certain conditions, the imidazolidinone ring could undergo cleavage. Computational modeling can explore the feasibility and mechanisms of such reactions, for instance, by hydrolysis.

These studies typically employ DFT methods to locate the geometries of transition states and calculate the intrinsic reaction coordinate (IRC) to confirm that a transition state correctly connects the desired reactants and products. zsmu.edu.ua

Advanced Analytical and Spectroscopic Methodologies for the Characterization of 1,3 Diethyl 2 Thioxo 4 Imidazolidinone

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystallography of 1,3-Diethyl-2-thioxo-4-imidazolidinone and its Derivatives

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Table 1: Representative Crystallographic Data for a Related Thiazolidinone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.5885 (18) |

| b (Å) | 5.5766 (6) |

| c (Å) | 12.9910 (15) |

| β (°) | 100.603 (6) |

| Volume (ų) | 1038.8 (2) |

This data is for 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and is presented to illustrate typical crystallographic parameters for a related heterocyclic system. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC, TLC)

Chromatographic methods are indispensable for the separation and purity assessment of synthesized compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. A reverse-phase HPLC (RP-HPLC) method would likely be suitable for this compound. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a related compound, 4-Oxazolidinone, 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid has been successfully employed. sielc.com The retention time of the compound is a key parameter for its identification and quantification.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be assessed, GC could be a viable option for purity analysis. The choice of the stationary phase in the GC column is critical for achieving good separation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress and preliminary purity checks. Different solvent systems can be tested to find an optimal mobile phase that provides good separation of the target compound from any impurities.

Table 2: Illustrative HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV/Vis or Mass Spectrometry (MS) |

These parameters are for the separation of 4-Oxazolidinone, 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- and serve as a potential starting point for method development. sielc.com

Hyphenated Techniques (e.g., GC-MS, LC-NMR) in this compound Research

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a powerful tool for the analysis of complex mixtures and the definitive identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides information about the mass-to-charge ratio of the compound and its fragments. The resulting mass spectrum is a molecular fingerprint that can be used for structural elucidation. The fragmentation pattern is particularly informative. For cyclic compounds containing carbonyl and thione groups, fragmentation often occurs via cleavage adjacent to these functional groups. libretexts.org For instance, in a study of novel 2-thioxo-4-imidazolidinone derivatives, the mass spectra showed distinct molecular ion peaks and fragmentation patterns that were used to confirm the proposed structures. ekb.eg

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful technique that directly couples HPLC with NMR spectroscopy. This allows for the acquisition of detailed structural information (from NMR) for compounds as they are separated by HPLC. This is particularly useful for the analysis of isomers and for the structural elucidation of unknown impurities or degradation products. While specific LC-NMR data for this compound is not available, the technique has been widely applied to the characterization of various pharmaceutical compounds and natural products. researchgate.net

Table 3: Common Fragments Observed in Mass Spectrometry of Organic Compounds

| Functional Group | Common Fragmentation Pathway |

|---|---|

| Aldehyde | Loss of H (M-1) or CHO (M-29) |

| Carboxylic Acid | Loss of OH (M-17) or COOH (M-45) |

| Alkane | Clusters of peaks 14 mass units apart |

This table provides general fragmentation patterns that can aid in the interpretation of mass spectra. libretexts.org

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning "this compound" within the advanced application areas outlined in your request. While the broader class of 2-thioxo-4-imidazolidinones (thiohydantoins) is extensively studied, the specific 1,3-diethyl derivative does not appear as a prominent subject in published studies corresponding to the detailed structure provided.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this particular compound. The specific research findings required to populate the sections on its role as a scaffold for diverse heterocycles, its use in fused or spirocyclic systems, the development of its derivatives as specialized ligands for metal complexes, or its application in functional materials science are not available in the public scientific domain.

Any attempt to create content for the specified outline would involve extrapolation from unrelated compounds or fabrication of data, which would compromise the scientific accuracy and integrity of the article.

Applications and Role of 1,3 Diethyl 2 Thioxo 4 Imidazolidinone in Contemporary Chemical Synthesis and Materials Science Research

Exploration of 1,3-Diethyl-2-thioxo-4-imidazolidinone in Functional Materials Research

Incorporation into Polymeric Structures (e.g., as a model for polyurethane precursors)

The broader class of 2-thiohydantoins, to which this compound belongs, has been recognized for its utility in polymerization catalysis. ekb.eg These heterocyclic compounds can serve as building blocks or catalysts in the synthesis of complex macromolecular structures. The ability of the thiohydantoin ring to be functionalized at various positions allows for its integration into polymer backbones or as pendant groups, thereby modifying the physical and chemical properties of the resulting material.

While the general class of 2-thioxoimidazolidin-4-ones has applications in polymerization, specific research detailing the use of this compound as a direct model compound for polyurethane precursors is not extensively documented in publicly available literature. However, its fundamental structure contains the N-C(=S)-N linkage analogous to the N-C(=O)-O urethane (B1682113) linkage, suggesting its potential as a thiourethane analogue for fundamental studies on polymer chemistry.

Supramolecular Assembly Studies

The potential of the 1,3-disubstituted-2-thioxo-4-imidazolidinone core in forming ordered, non-covalent structures is a key area of interest in supramolecular chemistry and crystal engineering. The carbonyl and thiocarbonyl groups are effective hydrogen bond acceptors, enabling the molecule to participate in predictable intermolecular interactions.

Research on the crystal structure of closely related thioimidazolidine derivatives provides insight into the supramolecular architecture that this compound could adopt. For instance, in an attempted synthesis of 1,3-diacetyl-2-thioxoimidazolidine-4,5-dione, a co-crystal was serendipitously formed that showcased a rich network of hydrogen bonds. nih.gov The structure was stabilized by both intra- and intermolecular hydrogen bonding, including interactions involving the carbonyl (–C=O···H) and thiocarbonyl (–C=S···H) groups. nih.gov These interactions led to the formation of a one-dimensional tape-like structure. nih.gov The ability of the core structure to form such ordered assemblies highlights its utility in the design of new materials where molecular arrangement dictates function.

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

|---|---|---|

| Intermolecular Hydrogen Bonding | Carbonyl Oxygen and Amide Hydrogen (–C=O···H-N) | Links molecules into chains and higher-order structures. |

| Intermolecular Hydrogen Bonding | Thiocarbonyl Sulfur and Amide Hydrogen (–C=S···H-N) | Contributes to the stability and packing of the crystal lattice. |

| Intramolecular Hydrogen Bonding | Carbonyl Oxygen and a nearby Hydrogen atom | Stabilizes the conformation of individual molecules. |

This compound as a Molecular Probe or Tool in Mechanistic Organic Chemistry

The reactivity of the this compound scaffold makes it a useful tool for investigating reaction mechanisms in organic chemistry. The active methylene (B1212753) group at the C5 position is particularly important, as it can participate in a variety of condensation and addition reactions. Studies on analogous structures, such as 1,3-diethyl-2-thiobarbituric acid, demonstrate how these molecules can be used to probe the electronic factors that govern reaction pathways.

In a study involving the reaction of 1,3-diethyl-2-thiobarbituric acid with various aromatic aldehydes, the outcome was highly dependent on the electronic nature of the aldehyde's substituent. rsc.org This reactivity serves as a mechanistic probe:

Knoevenagel Condensation: Aldehydes with strongly electron-donating groups, such as 4-(dimethylamino)benzaldehyde (B131446), yielded the stable Knoevenagel condensation product. rsc.org

Michael Addition: Aldehydes with less donating or electron-withdrawing groups (e.g., benzaldehyde, 4-nitrobenzaldehyde) exclusively formed the Michael adduct, where a second molecule of the thiobarbituric acid adds to the initially formed condensation product. rsc.org

This differential reactivity provides a clear illustration of how electronic effects dictate the stability of intermediates and the final product distribution. The stability of the Knoevenagel product from 4-(dimethylamino)benzaldehyde is attributed to the extended conjugation provided by the potent –NMe₂ donor group. rsc.org By analogy, this compound can be employed in similar studies to elucidate the mechanistic details of condensation and addition reactions, making it a valuable tool for physical organic chemistry investigations.

| Aldehyde Reactant | Substituent Nature | Observed Product Type |

|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Strongly Electron-Donating | Knoevenagel Condensation Product |

| Cinnamaldehyde | Conjugated System | Knoevenagel Condensation Product |

| Benzaldehyde | Neutral | Michael Adduct |

| 4-Methoxybenzaldehyde | Electron-Donating | Michael Adduct |

| 4-Cyanobenzaldehyde | Electron-Withdrawing | Michael Adduct |

| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing | Michael Adduct |

Future Directions and Uncharted Territories in 1,3 Diethyl 2 Thioxo 4 Imidazolidinone Research

Emerging Synthetic Paradigms for Thioxoimidazolidinone Compounds

The synthesis of thioxoimidazolidinone derivatives is evolving beyond traditional methods, embracing more efficient, sustainable, and diverse strategies. Future research is increasingly focused on paradigms that offer improved yields, reduced environmental impact, and access to a wider array of molecular complexity.

Key emerging synthetic approaches include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly desirable for their atom economy and operational simplicity. The development of novel MCRs for the one-pot synthesis of highly substituted 1,3-diethyl-2-thioxo-4-imidazolidinone analogues is a significant area of interest. This approach can rapidly generate libraries of compounds for screening purposes.

Green Chemistry Protocols: The use of environmentally benign solvents (like water or ionic liquids), catalyst-free conditions, or microwave and ultrasound irradiation represents a shift towards more sustainable synthetic practices. Research into adapting existing syntheses of thioxoimidazolidinones to these green protocols is crucial for reducing the environmental footprint of their production. For instance, replacing volatile organic solvents with safer alternatives is a key objective.

Novel Cyclization Strategies: Exploration of new cyclization pathways to construct the core imidazolidinone ring is ongoing. This includes the use of novel catalysts and reagents to facilitate ring closure under milder conditions. For example, methods involving the cyclization of thioureas with various reagents are continually being refined for better efficiency and substrate scope. researchgate.net

Table 1: Comparison of Synthetic Paradigms for Thioxoimidazolidinone Synthesis

| Paradigm | Description | Advantages | Potential Application for this compound |

|---|---|---|---|

| Multicomponent Reactions | Three or more reactants combine in a single synthetic operation. | High atom economy, operational simplicity, rapid library generation. | Efficient, one-pot synthesis of diverse analogues for screening. |

| Green Chemistry Protocols | Employs techniques to reduce or eliminate hazardous substances. | Reduced environmental impact, increased safety, potential cost savings. | Sustainable production using safer solvents and energy sources. |

| Novel Cyclization Strategies | Development of new methods to form the heterocyclic ring. | Milder reaction conditions, improved yields, access to novel derivatives. | More efficient and versatile routes to the core scaffold. |

Advanced Spectroscopic and In-situ Monitoring Techniques Applied to this compound Reactions

A deeper understanding of reaction kinetics, mechanisms, and the transient intermediates involved in the synthesis and transformation of this compound is critical. Advanced spectroscopic techniques are central to this endeavor, particularly those that allow for real-time, in-situ monitoring.

Future research will likely leverage:

Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools to monitor reaction progress in real-time is a major trend. Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling. beilstein-journals.org This allows for precise control over reaction conditions to optimize yield and minimize impurities.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and variable temperature NMR studies will continue to be indispensable for the unambiguous structural elucidation of complex derivatives of this compound. Furthermore, specialized NMR methods can be used to study reaction kinetics and dynamic processes.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of newly synthesized compounds. nih.gov When coupled with techniques like liquid chromatography (LC-MS), it becomes a powerful tool for identifying byproducts and understanding reaction pathways.

The application of these techniques will facilitate a more profound understanding of the chemical behavior of this compound, enabling more efficient and controlled chemical transformations.

Deepening Computational Insights into Complex Reactivity and Interactions of this compound

Computational chemistry provides a powerful lens through which to investigate the electronic structure, reactivity, and intermolecular interactions of this compound at a molecular level. These in silico methods can predict chemical behavior and guide experimental design, saving significant time and resources.

Key areas for future computational investigation include:

Density Functional Theory (DFT) Calculations: DFT is a versatile tool for studying the geometric and electronic properties of molecules. nih.gov It can be used to calculate molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and vibrational frequencies, which collectively provide a detailed picture of the molecule's reactivity. For this compound, DFT can help predict the most likely sites for electrophilic and nucleophilic attack and elucidate reaction mechanisms.

Molecular Docking Simulations: In the context of medicinal chemistry, molecular docking can predict the preferred binding orientation of this compound and its derivatives to a biological target, such as an enzyme or receptor. nih.gov These simulations can estimate binding affinity and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), providing a rational basis for designing new therapeutic agents.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reactions in complex environments, such as in solution or within an enzyme's active site, hybrid QM/MM methods are invaluable. They allow for a high-level quantum mechanical treatment of the reacting species while the surrounding environment is modeled using less computationally expensive molecular mechanics, providing a more realistic simulation of the system.

Integration of this compound Chemistry with Flow Chemistry and Automation Technologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of this compound and its derivatives. wiley-vch.de Flow chemistry, combined with automation, enables safer, more efficient, and highly scalable chemical production.

Future developments in this area will focus on:

Automated Synthesis Platforms: The development of automated flow platforms can significantly accelerate the synthesis and optimization of reactions. These systems can systematically vary parameters such as temperature, pressure, residence time, and stoichiometry to rapidly identify optimal reaction conditions. thieme.de

In-situ Generation of Reactive Intermediates: Flow reactors are ideal for handling hazardous or unstable reagents, as they are generated and consumed in small quantities within the reactor, minimizing risk. nih.gov This could enable the use of more reactive species in the synthesis of novel this compound derivatives.

Telescoped Synthesis: Flow chemistry facilitates "telescoped" or multi-step syntheses where the output of one reactor is directly fed into the next without intermediate workup and purification steps. nih.gov This dramatically improves efficiency and reduces waste, offering a streamlined path to complex molecules based on the thioxoimidazolidinone scaffold. The use of 3D-printed reactionware further allows for the creation of custom, complex flow systems for specific synthetic targets. beilstein-journals.org

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Implication for Synthesis |

|---|---|---|

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid and precise temperature control. wiley-vch.de | Enhanced reaction safety, improved selectivity, and access to reactions at extreme temperatures. |

| Mixing | Efficient and rapid mixing of reagents. | Increased reaction rates and yields, better reproducibility. |

| Safety | Small reactor volumes minimize the accumulation of hazardous materials. nih.gov | Safe handling of toxic reagents and unstable intermediates. |

| Automation | Easily integrated with automated control systems and in-line analytics. thieme.de | High-throughput screening, rapid process optimization, and library synthesis. |

Novel Applications of the this compound Scaffold in Chemical Sciences

While the thioxoimidazolidinone core has been explored for its biological activities, the full application scope of the this compound scaffold remains largely untapped. nih.govekb.eg Future research will likely see its expansion into diverse areas of chemical science.

Potential uncharted application areas include:

Materials Science: The unique structure of the scaffold, featuring both hydrogen bond donors and acceptors as well as a polarizable thiocarbonyl group, makes it an interesting building block for supramolecular chemistry and crystal engineering. Derivatives could be designed to self-assemble into ordered structures with novel optical or electronic properties.

Organocatalysis: The thione group can potentially coordinate to metals or participate in catalytic cycles. The imidazolidinone backbone could be functionalized to create novel chiral ligands or organocatalysts for asymmetric synthesis, a field of immense importance in modern chemistry.

Chemical Sensing: By functionalizing the scaffold with chromophores or fluorophores, it may be possible to develop chemosensors. The interaction of the thione or amide groups with specific analytes (e.g., metal ions, anions) could induce a detectable change in color or fluorescence, enabling their use in environmental or biological sensing applications. The broader class of 4-thiazolidinones, a related scaffold, is recognized for its versatility in medicinal chemistry, suggesting similar potential for thioxoimidazolidinones. nih.gov

Q & A

Q. How does this compound serve as a precursor for bioactive heterocycles, and what modifications enhance target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.